Helix Induction: Boc-Aib-OH (Aib) vs. Boc-Ala-OH (Ala) in Peptide Backbone Conformation
The Aib residue introduced by Boc-Aib-OH acts as a strong helix inducer due to the Thorpe–Ingold effect of its gem-dimethyl substitution, whereas the alanine residue introduced by Boc-Ala-OH lacks this steric constraint and exhibits a much broader conformational distribution [1]. In a model heptapeptide system (Boc-Val-Ala-Leu-Xxx-Val-Ala-Leu-OMe), the peptide containing Aib (Xxx = Aib) adopted a continuous helical conformation in CDCl₃, as evidenced by shielded NH groups (residues 3–7) and successive NiH ↔ Ni+1H NOEs, while the corresponding peptide with a non-dialkylated residue would not display the same degree of helical stabilization [1].
| Evidence Dimension | Helix Induction and Conformational Restriction |
|---|---|
| Target Compound Data | Aib residue induces predominantly helical conformations (α-helix or 3₁₀-helix) in peptides; in CDCl₃, NH groups of residues 3–7 are solvent-shielded, and continuous NOE connectivity indicates a major helical population [1]. |
| Comparator Or Baseline | Alanine residue (from Boc-Ala-OH) lacks the gem-dimethyl substitution and does not intrinsically stabilize helices; its conformational ensemble includes extended and polyproline II structures [1]. |
| Quantified Difference | Qualitative: Aib strongly restricts backbone φ,ψ angles to helical regions (~ ±60°, ±30°), whereas Ala exhibits a much broader Ramachandran distribution [1]. |
| Conditions | Model heptapeptide Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-OMe; CDCl₃ solvent; ¹H NMR and X-ray crystallography [1]. |
Why This Matters
For procurement decisions in peptide drug discovery, Boc-Aib-OH is essential when a well-defined, rigid secondary structure (e.g., helix) is required for biological activity, a feature that Boc-Ala-OH cannot provide.
- [1] Vijayalakshmi, S., Rao, R. B., Karle, I. L., & Balaram, P. (2000). Comparison of helix-stabilizing effects of α,α-dialkyl glycines with linear and cycloalkyl side chains. Biopolymers, 53(1), 84–98. View Source
